REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[N:2].C[O:11][C:12]([C:14]#[C:15][C:16](OC)=[O:17])=[O:13].[OH-].[Na+].Cl>CO.C1(OC2C=CC=CC=2)C=CC=CC=1.O>[C:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:5]2[C:4]=1[C:16](=[O:17])[CH:15]=[C:14]([C:12]([OH:13])=[O:11])[NH:6]2)#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between diethyl ether and 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
a solid precipated which was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised successively from acetic acid/diethyl ether
|
Type
|
CUSTOM
|
Details
|
from pyridine, to give a pure material by t.l.c
|
Type
|
CUSTOM
|
Details
|
precipitation of a white solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with water, ethanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C2C(C=C(NC2=CC=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |